molecular formula C9H16O2 B1619995 ENDO-BREVICOMIN CAS No. 22625-19-0

ENDO-BREVICOMIN

Cat. No.: B1619995
CAS No.: 22625-19-0
M. Wt: 156.22 g/mol
InChI Key: YONXEBYXWVCXIV-YIZRAAEISA-N
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Description

ENDO-BREVICOMIN is a bicyclic organic compound characterized by its unique structure, which includes an ethyl and a methyl group attached to a dioxabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ENDO-BREVICOMIN typically involves the use of specific starting materials and catalysts under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

ENDO-BREVICOMIN can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ENDO-BREVICOMIN is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its ability to interact with specific biological targets and its efficacy in treating certain conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ENDO-BREVICOMIN involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ENDO-BREVICOMIN include other bicyclic compounds with different substituents. Examples include:

  • (1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]heptane
  • (1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]nonane

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

22625-19-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3/t7-,8+,9-/m0/s1

InChI Key

YONXEBYXWVCXIV-YIZRAAEISA-N

Isomeric SMILES

CC[C@H]1[C@H]2CCC[C@](O2)(O1)C

SMILES

CCC1C2CCCC(O2)(O1)C

Canonical SMILES

CCC1C2CCCC(O2)(O1)C

62532-53-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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